molecular formula C14H21N3O B221784 N-[5-amino-2-(4-methyl-1-piperidinyl)phenyl]acetamide

N-[5-amino-2-(4-methyl-1-piperidinyl)phenyl]acetamide

Cat. No. B221784
M. Wt: 247.34 g/mol
InChI Key: LXVSGZTYEIEGQD-UHFFFAOYSA-N
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Description

N-[5-amino-2-(4-methyl-1-piperidinyl)phenyl]acetamide, also known as AMPA or N-phenylacetyl-L-glutamine, is a compound that has been extensively studied in the field of neuroscience. It is an agonist of the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which is a type of ionotropic glutamate receptor involved in synaptic plasticity and excitatory neurotransmission. The purpose of

Mechanism of Action

N-[5-amino-2-(4-methyl-1-piperidinyl)phenyl]acetamide acts as an agonist of the this compound receptor, which is a type of ionotropic glutamate receptor. When this compound binds to the receptor, it causes the influx of sodium ions into the cell, leading to depolarization and the generation of an action potential. This process is essential for the transmission of excitatory signals in the brain and is crucial for learning and memory.
Biochemical and Physiological Effects
This compound has been shown to enhance synaptic plasticity and promote long-term potentiation (LTP), which is a process that strengthens the connections between neurons and is believed to underlie learning and memory. It has also been shown to have neuroprotective effects and to promote the survival of neurons in the brain.

Advantages and Limitations for Lab Experiments

N-[5-amino-2-(4-methyl-1-piperidinyl)phenyl]acetamide is a valuable tool for studying the function of the this compound receptor and its role in neurological disorders. It is relatively easy to synthesize and is commercially available. However, it has some limitations, including its short half-life and its potential to cause excitotoxicity at high concentrations.

Future Directions

There are several future directions for research on N-[5-amino-2-(4-methyl-1-piperidinyl)phenyl]acetamide. One area of interest is the development of new this compound receptor agonists that have longer half-lives and fewer side effects. Another area of interest is the investigation of the role of the this compound receptor in neurological disorders and the development of new therapies that target this receptor. Finally, there is a need for further research on the biochemical and physiological effects of this compound and its potential therapeutic applications.

Synthesis Methods

N-[5-amino-2-(4-methyl-1-piperidinyl)phenyl]acetamide can be synthesized through a multi-step process starting from L-glutamic acid. The first step involves the protection of the carboxylic acid group with a tert-butyloxycarbonyl (Boc) group. The amino group is then protected with a benzyl group, and the carboxylic acid is activated with dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form an intermediate. The Boc group is then removed, and the resulting amine is coupled with 4-methyl-1-piperidinecarboxylic acid to form the final product, this compound.

Scientific Research Applications

N-[5-amino-2-(4-methyl-1-piperidinyl)phenyl]acetamide has been used extensively in scientific research to study the function of the this compound receptor and its role in synaptic plasticity, learning, and memory. It has also been used to investigate the mechanisms of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.

properties

Molecular Formula

C14H21N3O

Molecular Weight

247.34 g/mol

IUPAC Name

N-[5-amino-2-(4-methylpiperidin-1-yl)phenyl]acetamide

InChI

InChI=1S/C14H21N3O/c1-10-5-7-17(8-6-10)14-4-3-12(15)9-13(14)16-11(2)18/h3-4,9-10H,5-8,15H2,1-2H3,(H,16,18)

InChI Key

LXVSGZTYEIEGQD-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)N)NC(=O)C

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)N)NC(=O)C

Origin of Product

United States

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